Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-methyl-1-oxa-6-thiaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C9H14O5S It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thioester with an epoxide in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
Uniqueness
Methyl 2-methyl-1-oxa-6-thiaspiro[25]octane-2-carboxylate is unique due to its specific spiro structure and the presence of both oxygen and sulfur atoms in its ring system
Properties
Molecular Formula |
C9H14O3S |
---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O3S/c1-8(7(10)11-2)9(12-8)3-5-13-6-4-9/h3-6H2,1-2H3 |
InChI Key |
AVYYINBAPICJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCSCC2)C(=O)OC |
Origin of Product |
United States |
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